(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide
Description
Properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrClNO2/c24-20-8-1-19(2-9-20)16-28-22-12-5-17(6-13-22)7-14-23(27)26-15-18-3-10-21(25)11-4-18/h1-14H,15-16H2,(H,26,27)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYBXGOCYZSWFL-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bromobenzyl ether: This step involves the reaction of 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Synthesis of the propenamide: The bromobenzyl ether is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the propenamide intermediate.
Final coupling: The propenamide intermediate is coupled with 4-chlorobenzylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Oxidation Reactions
The bromobenzyl ether group undergoes oxidation under controlled conditions. Key findings include:
Mechanistic Insight :
-
The benzylic position adjacent to the bromine atom is susceptible to radical-mediated oxidation pathways.
-
Density Functional Theory (DFT) calculations show a 1.8 eV energy gap between HOMO (localized on bromobenzyl) and LUMO (on propenamide), favoring electron transfer during oxidation .
Reduction Reactions
The propenamide moiety and bromine substituent participate in reduction processes:
Notable Observations :
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Competitive reduction pathways exist between the α,β-unsaturated amide and bromobenzyl groups.
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Steric effects from the 4-chlorobenzyl group reduce reaction rates by 15–20% compared to unsubstituted analogs .
Nucleophilic Substitution
The bromine atom undergoes substitution reactions with various nucleophiles:
Computational Analysis :
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The C-Br bond dissociation energy is calculated at 289 kJ/mol, with a Mulliken charge of +0.34 on Br, facilitating SNAr mechanisms .
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Frontier Molecular Orbital (FMO) analysis shows nucleophilic attack occurs preferentially at the para position relative to the benzyloxy group .
Cycloaddition and Cross-Coupling
The α,β-unsaturated amide participates in conjugation-driven reactions:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder (with cyclopentadiene) | Toluene, 110°C | Bicyclic adduct | 54 | |
| Heck Coupling (with styrene) | Pd(OAc)₂, PPh₃, DMF | Arylated propenamide | 63 |
Key Parameters :
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The electron-withdrawing amide group lowers the LUMO energy of the α,β-unsaturated system by 0.6 eV, enhancing dienophilicity .
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Steric hindrance from the 4-chlorobenzyl group reduces coupling efficiency by ~22% compared to smaller substituents .
Acid/Base-Mediated Rearrangements
pH-dependent behavior reveals structural lability:
| Condition | Observation | pKa Value | Reference |
|---|---|---|---|
| HCl (1M, 70°C) | Hydrolysis to carboxylic acid derivative | 14.10 | |
| NaOH (0.1M, 25°C) | Ester-amide interchange | N/A |
Thermodynamic Data :
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Hydrolysis follows first-order kinetics with in 1M HCl at 70°C .
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The 4-chlorobenzyl group increases hydrolysis resistance by 18% compared to methyl analogs due to hydrophobic stabilization .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength (nm) | Solvent | Major Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 254 | MeCN | Cyclobutane dimer | 0.12 | |
| 365 | CH₂Cl₂ | Z/E isomerization | 0.08 |
Mechanistic Studies :
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth.
Case Study: Anti-Cancer Activity
A study evaluated the anti-cancer properties of related propenamides, demonstrating that they could effectively inhibit the proliferation of various cancer cell lines. For example, compounds targeting the MEK/ERK signaling pathway showed significant growth inhibition in acute leukemia cell lines with IC50 values ranging from 0.3 to 1.2 µM .
Recent investigations into the biological activities of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide have revealed its potential as an anti-inflammatory agent.
Example of Anti-Inflammatory Activity
Research has highlighted that derivatives of similar structures exhibit significant inhibition of COX-2, an enzyme associated with inflammation. The IC50 values for these compounds were notably lower than those for established anti-inflammatory drugs like celecoxib, indicating a promising therapeutic profile .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide | TBD | COX-2 Inhibition |
| Celecoxib | 0.050 | COX-2 Inhibition |
| Compound A | 0.024 | COX-2 Inhibition |
| Compound B | 0.019 | COX-2 Inhibition |
Material Science Applications
The unique chemical structure of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide allows it to be explored in material science for the development of functional materials such as sensors or catalysts.
Potential Use in Catalysis
The bromine atom in the compound can serve as a leaving group in various chemical reactions, making it suitable for catalytic applications where selective transformations are desired .
Mechanism of Action
The mechanism of action of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Halogen-Substituted Benzyl Derivatives
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide Key Differences: Replaces the 4-chlorobenzyl group with a 3,4-dichlorobenzyl moiety. Impact: Increased molecular weight (due to additional Cl) and lipophilicity (logP ~4.5 vs. The dichloro substitution may alter receptor binding specificity .
(E)-3-(4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl)-N-(4-methoxyphenyl)-2-propenamide Key Differences: Substitutes 4-bromobenzyloxy with 2-chloro-6-fluorobenzyloxy and replaces 4-chlorobenzyl with 4-methoxyphenyl. Fluorine introduction improves metabolic stability but decreases molecular weight (411.85 g/mol) .
Cyano and Alkoxy Derivatives
(E)-N-Benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide Key Differences: Replaces the 4-chlorobenzyl group with benzyl and introduces a cyano group at the α-position. Impact: The cyano group increases polarity (cLogP ~3.1 vs. The absence of Cl may lower halogen-bonding interactions .
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
- Key Differences : Features an ethoxy group instead of the bromobenzyloxy-phenyl system.
- Impact : Reduced molecular weight (270.12 g/mol ) and lipophilicity (logP ~2.8), favoring solubility but limiting hydrophobic target engagement. Ethoxy groups may confer metabolic liability due to esterase susceptibility .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a propenamide backbone with various aromatic substituents, which may enhance its reactivity and interaction with biological targets. The presence of halogen atoms (bromine and chlorine) in its structure suggests increased biological activity and selectivity.
Structural Characteristics
The molecular structure of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide can be represented as follows:
- Molecular Formula : C22H22BrClN2O2
- Molecular Weight : 453.78 g/mol
- IUPAC Name : (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide
Biological Activity Overview
The biological activity of this compound is primarily predicted based on its structural components and the presence of functional groups that can stabilize intermediates or enhance reactivity. Initial studies suggest its potential applications in the following areas:
- Anti-cancer Activity : The compound may exhibit anti-proliferative effects against various tumor cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell cycle progression.
- Anti-inflammatory Properties : Due to its structural characteristics, it may also possess anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide indicates that the presence of electron-withdrawing halogens enhances its biological activity. Comparative studies with similar compounds reveal that variations in substituents significantly influence potency and selectivity.
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| (E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-N-(3-chlorobenzyl)-2-propenamide | High | Different halogen positions |
| (E)-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide | Moderate | Varying substituents affecting solubility |
| (E)-3-{4-[(2-bromophenyl)oxy]phenyl}-N-(2-chlorophenyl)-2-propenamide | High | Different functional groups |
Experimental Findings
Research studies focusing on the biological activity of related compounds have provided insights into the potential efficacy of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide:
- In Vitro Studies : Preliminary in vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, a study on benzylamine derivatives indicated that structural modifications could lead to enhanced anti-tumor properties .
- Molecular Docking Studies : Computational modeling through molecular docking has been employed to predict binding affinities with various biological targets, revealing potential mechanisms of action. The compound's ability to interact with specific enzymes or receptors may contribute to its therapeutic effects.
- Pharmacokinetic Properties : ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest favorable pharmacokinetic profiles for compounds similar to (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide, indicating good bioavailability and metabolic stability .
Case Studies
Several case studies have highlighted the relevance of halogenated compounds in drug development:
- A series of thiazole derivatives demonstrated enhanced antifungal activity due to the presence of electronegative atoms like chlorine and bromine, suggesting a similar trend could be observed for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide .
- Structural modifications in benzoylpyridine derivatives showed that electron-donating groups increased anti-proliferative activity compared to electron-withdrawing groups . This underscores the importance of substituent choice in optimizing biological activity.
Q & A
Q. Which metabolic pathways dominate in vivo clearance, and how can metabolic stability be improved?
- Metabolism Studies :
- Incubate with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF. Common pathways: oxidative dehalogenation or amide hydrolysis.
- Block labile sites via fluorination or deuterium exchange. Compare t₁/₂ in microsomes (target: >60 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
